molecular formula C8H7NS B2538365 4-(Cyclopropyl)thiophene-2-carbonitrile CAS No. 1823927-97-4

4-(Cyclopropyl)thiophene-2-carbonitrile

Cat. No.: B2538365
CAS No.: 1823927-97-4
M. Wt: 149.21
InChI Key: NKBXVDDLCDSWCL-UHFFFAOYSA-N
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Description

4-(Cyclopropyl)thiophene-2-carbonitrile: is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a cyclopropyl group attached to the fourth position of the thiophene ring and a cyano group at the second position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Biochemical Analysis

Biochemical Properties

4-(Cyclopropyl)thiophene-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiophene derivatives, including this compound, have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties . These interactions often involve binding to specific active sites on enzymes or proteins, altering their conformation and activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives can modulate the activity of key signaling molecules, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, this compound may impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes, inhibiting or activating their activity. For instance, thiophene derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that thiophene derivatives can undergo degradation under certain conditions, leading to changes in their biological activity . Long-term exposure to this compound may result in alterations in cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where the biological activity of this compound changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, thiophene derivatives can modulate the activity of enzymes involved in the metabolism of lipids, carbohydrates, and nucleic acids . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, thiophene derivatives may be transported into cells via specific transporters, where they can exert their biological effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, thiophene derivatives may localize to the nucleus, where they can interact with DNA or transcription factors, influencing gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropyl)thiophene-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide. Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropyl)thiophene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products:

Scientific Research Applications

Chemistry: 4-(Cyclopropyl)thiophene-2-carbonitrile is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, thiophene derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential use in drug development. Thiophene derivatives have shown promise as therapeutic agents due to their ability to interact with various biological targets.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .

Comparison with Similar Compounds

Uniqueness: 4-(Cyclopropyl)thiophene-2-carbonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

IUPAC Name

4-cyclopropylthiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c9-4-8-3-7(5-10-8)6-1-2-6/h3,5-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBXVDDLCDSWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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